molecular formula C10H9NS B184378 2-Methylisoquinoline-1-thione CAS No. 14945-74-5

2-Methylisoquinoline-1-thione

Cat. No.: B184378
CAS No.: 14945-74-5
M. Wt: 175.25 g/mol
InChI Key: IEXYLQOPBXUDSK-UHFFFAOYSA-N
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Description

2-Methylisoquinoline-1-thione is a sulfur-containing heterocyclic compound characterized by an isoquinoline backbone substituted with a methyl group at the 2-position and a thione (-C=S) functional group at the 1-position. However, synthetic methodologies and comparative studies of this compound remain underreported in the literature, unlike its structural analogs such as benzothiophene- and isothiochromene-derived thiones . The lack of systematic data on its physicochemical and biological behavior highlights a critical research gap.

Properties

CAS No.

14945-74-5

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

2-methylisoquinoline-1-thione

InChI

InChI=1S/C10H9NS/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3

InChI Key

IEXYLQOPBXUDSK-UHFFFAOYSA-N

SMILES

CN1C=CC2=CC=CC=C2C1=S

Canonical SMILES

CN1C=CC2=CC=CC=C2C1=S

Other CAS No.

14945-74-5

Synonyms

2-methyl-1(2H)-thioisoquinolone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems :

  • 2-Methylisoquinoline-1-thione: Features a fused bicyclic isoquinoline system with a thione group at position 1 and a methyl group at position 2.
  • 2-Benzothiophene-1(3H)-thione (5) : Contains a benzothiophene core with a thione group, synthesized via iodine-mediated cyclization of 2-alkynylthioanisoles .
  • Isothiochromene-1-thione derivatives (e.g., 6f) : Incorporate a thiopyran ring fused to a benzene ring, with substituents like methoxy or phenyl groups .
Physicochemical Properties

Table 1 compares key data for 6f (a representative isothiochromene-1-thione) with hypothetical properties of this compound:

Property 6-Methoxy-4-phenyl-1H-2-benzothiopyran-1-thione (6f) This compound
Molecular Formula C₁₆H₁₂OS₂ C₁₀H₉NS (estimated)
Molecular Weight 284.36 g/mol 175.25 g/mol (estimated)
Melting Point 170–172 °C Not reported
IR (cm⁻¹) 1234 (C=S), 1003 (C-O) Data unavailable
¹H NMR (δ, ppm) 3.77 (s, OCH₃), 7.05–9.03 (aromatic protons) Not characterized
MS (m/z) 284 (M⁺, 100%) Not reported

Key Observations :

  • Substituents like methoxy and phenyl groups in 6f increase molecular weight and melting point compared to the simpler this compound.
  • The absence of spectral data for this compound underscores the need for targeted characterization.

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